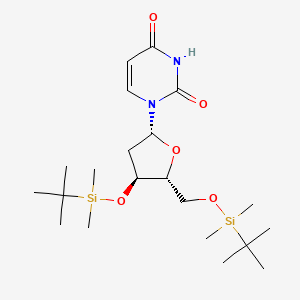

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine

Beschreibung

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine (CAS 64911-18-8) is a chemically modified nucleoside derivative widely used in organic synthesis and medicinal chemistry. The compound features tert-butyldimethylsilyl (TBDMS) groups at the 3' and 5' hydroxyl positions of the 2'-deoxyribose sugar, which serve to protect these reactive sites during synthetic procedures . The TBDMS groups enhance solubility in organic solvents like chloroform, facilitating nucleoside derivatization and participation in reactions requiring anhydrous conditions . This compound is a key intermediate in synthesizing antiviral agents, photocaged DNA building blocks, and modified nucleotides for structural studies .

Eigenschaften

Molekularformel |

C21H40N2O5Si2 |

|---|---|

Molekulargewicht |

456.7 g/mol |

IUPAC-Name |

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H40N2O5Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)23-12-11-17(24)22-19(23)25/h11-12,15-16,18H,13-14H2,1-10H3,(H,22,24,25)/t15-,16+,18+/m0/s1 |

InChI-Schlüssel |

DKEAALKCPSPQCU-LZLYRXPVSA-N |

Isomerische SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C |

Kanonische SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine typically involves the protection of the hydroxyl groups of 2’-deoxyuridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification steps, and ensuring compliance with industrial safety and environmental regulations.

Analyse Chemischer Reaktionen

Silylation and Protection Reactions

The TBDMS groups at the 3' and 5' hydroxyl positions are introduced via silylation. This reaction is critical for protecting the sugar moiety during subsequent modifications:

Reagents :

-

2'-Deoxyuridine

-

TBDMSCl (tert-butyldimethylsilyl chloride)

-

Imidazole (base catalyst)

Conditions :

-

Solvent: Anhydrous DMF

-

Temperature: 50°C

-

Duration: 3 hours

Yield : Near-quantitative (100%) .

This step ensures regioselective protection of the 3' and 5' hydroxyls, leaving the 5-position of the uracil base available for further functionalization .

Halogenation at the 5-Position

The 5-position of the uracil ring undergoes halogenation, enabling subsequent cross-coupling or substitution reactions.

Iodination

Reagents :

-

N-Iodosuccinimide (NIS)

-

Silver sulfate (Ag₂SO₄)

Conditions :

-

Solvent: Methanol

-

Temperature: Room temperature

Yield : 72% for 5-iodo derivative .

Bromination

Radical bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) in acetonitrile yields 5-bromo derivatives, though yields are moderate (24–40%) due to competing side reactions .

Formylation and Reduction

The 5-iodo derivative undergoes palladium-catalyzed carbonylation to introduce a formyl group:

Reagents :

-

Carbon monoxide (CO)

-

Tributyltin hydride (Bu₃SnH)

-

Pd₂(dba)₃ catalyst

Conditions :

-

Solvent: Toluene

-

Temperature: 70°C

-

Pressure: 50 psi CO

Yield : 63% for 5-formyl-2'-deoxyuridine .

Reduction to Hydroxymethyl :

The formyl group is reduced using Luche conditions (CeCl₃·7H₂O/NaBH₄) in methanol:

Glycosylation Reactions

The 5-hydroxymethyl derivative serves as a substrate for glycosylation to synthesize nucleoside analogs:

Reagents :

-

2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate

-

Trimethylsilyl triflate (TMSOTf, catalyst)

Conditions :

-

Solvent: Dichloromethane

-

Temperature: -25°C

Yield : 59% for β-D-glucopyranosyl derivatives .

Nucleophilic Substitution

The 5-bromo derivative participates in nucleophilic substitutions with amines or thiols:

Reagents :

-

Primary/secondary amines

-

Polar aprotic solvents (e.g., DMSO, acetonitrile)

Conditions :

-

Temperature: 25–60°C

-

Base: Triethylamine (TEA)

Example : Reaction with cinnamyl alcohol yields 5-cinnamyloxymethyl derivatives (75% yield) .

Radical Trifluoromethylation

A radical-based method introduces trifluoromethyl groups at the 5-position:

Reagents :

-

Sodium triflinate (NaSO₂CF₃)

-

tert-Butyl hydroperoxide (TBHP)

Conditions :

-

Solvent: Water/THF mixture

-

Temperature: Room temperature

Yield : 29% for 5-trifluoromethyl derivatives .

Lithiation and Electrophilic Quenching

Direct lithiation at the 5-position enables diverse functionalization:

Reagents :

-

n-BuLi (lithiating agent)

-

Electrophiles (e.g., methyl iodide, aldehydes)

Conditions :

-

Solvent: THF

-

Temperature: -78°C

Yield : 60–85% for 5-substituted derivatives (e.g., methyl, allyl) .

Comparative Reaction Data

Mechanistic Insights

-

Silylation : Imidazole deprotonates hydroxyl groups, facilitating nucleophilic attack on TBDMSCl .

-

Carbonylation : Pd-mediated oxidative addition of the 5-iodo intermediate to CO forms a carbonyl-palladium complex, followed by reductive elimination .

-

Radical Reactions : TBHP generates tert-butoxyl radicals, abstracting hydrogen to form uracil-centered radicals that react with NaSO₂CF₃ .

This compound’s versatility in nucleophilic, electrophilic, and radical reactions makes it indispensable for synthesizing modified nucleosides with applications in antisense oligonucleotides and therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification

The synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine typically involves the protection of the hydroxyl groups of 2'-deoxyuridine using tert-butyldimethylsilyl chloride in a suitable solvent such as N,N-dimethylformamide. The reaction conditions often include the presence of imidazole to facilitate the silylation process, yielding high purity and yield of the desired compound .

Applications in Research

-

Nucleic Acid Chemistry

- Oligonucleotide Synthesis : The compound serves as a key intermediate in the synthesis of oligonucleotides. Its protective groups allow for selective deprotection during the synthesis process, facilitating the incorporation of modified nucleotides into oligonucleotides for various applications in research and therapeutics .

- Studying DNA/RNA Interactions : Due to its structural similarity to natural nucleosides, it can be used to study the interactions between nucleic acids and proteins or small molecules, aiding in understanding mechanisms of drug action and resistance .

-

Drug Development

- Antiviral Agents : Research has demonstrated that derivatives of this compound can exhibit antiviral activity. For instance, studies on related compounds have shown potential against viral infections by inhibiting viral replication mechanisms .

- Cancer Therapeutics : The compound has been explored as a prodrug in cancer therapy. Its modifications can enhance cellular uptake and bioavailability of therapeutic agents, allowing for more effective treatment strategies against resistant cancer types .

- Biochemical Probes

- Gene Therapy

Case Studies

Wirkmechanismus

The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine is primarily related to its role as a nucleoside analog. It can be incorporated into nucleic acids, potentially disrupting normal cellular processes. The tert-butyldimethylsilyl groups provide steric protection, allowing selective reactions at other positions of the molecule.

Vergleich Mit ähnlichen Verbindungen

The structural and functional versatility of 3',5'-bis-O-TBDMS-2'-deoxyuridine is highlighted through comparisons with analogs differing in substituents at the 5-position of the uracil ring or modifications to the sugar moiety. Below is a detailed analysis:

Substituent Variations at the 5-Position

Key Observations :

- Reactivity : The 5-position substituent dictates reactivity. Bromo and vinyl groups enable cross-coupling reactions, while formyl groups allow further functionalization via nucleophilic additions .

- Synthetic Efficiency : Yields vary significantly (50–74%), influenced by reaction conditions (e.g., Pd catalysis vs. radical bromination).

- Applications : Bromo derivatives are pivotal in antiviral drug development, whereas photocleavable analogs (e.g., 5-(6-nitropiperonyloxymethyl)) are used in light-directed DNA synthesis .

Sugar-Modified Analogs

Key Observations :

- Antiviral Activity : 2',3'-Didehydro derivatives exhibit potent inhibition of HIV reverse transcriptase, underscoring their therapeutic relevance .

- Synthetic Utility : DMTr protection at the 5′-OH allows controlled deprotection in automated DNA synthesizers .

Physicochemical Properties

Key Observations :

Biologische Aktivität

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine (TBDMS-dU) is a chemically modified nucleoside derivative that features two tert-butyldimethylsilyl (TBDMS) protective groups at the 3' and 5' positions. This modification enhances the compound's stability and reactivity, making it a valuable tool in various biochemical applications, including nucleic acid research and drug development. This article explores the biological activity of TBDMS-dU, focusing on its mechanisms of action, interactions with molecular targets, and relevant case studies.

Chemical Structure and Properties

The structure of TBDMS-dU is characterized by its silyl groups, which confer unique properties compared to unmodified nucleosides. The presence of these groups increases the compound's resistance to enzymatic degradation, thereby enhancing its utility in biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C_{15}H_{27}N_{2}O_{4}Si_{2} |

| Molecular Weight | 357.56 g/mol |

| Melting Point | 135-140 °C |

| Solubility | Soluble in organic solvents (e.g., DMSO) |

TBDMS-dU interacts with nucleic acids and enzymes involved in nucleic acid metabolism. The silyl groups protect the nucleobase from hydrolysis, allowing for selective reactions without degradation. Key mechanisms include:

- Inhibition of Nucleases : The silyl modifications hinder the action of nucleases that would typically degrade nucleosides.

- Enhanced Binding Affinity : The structural modifications increase binding affinity to DNA and RNA polymerases, potentially enhancing their activity in transcription and replication processes.

Antiviral Activity

TBDMS-dU has been evaluated for its antiviral properties, particularly against viruses that utilize RNA-dependent RNA polymerases. In vitro studies demonstrate that TBDMS-dU can inhibit viral replication by interfering with viral RNA synthesis.

- Case Study : A study published in Journal of Medicinal Chemistry reported that TBDMS-dU exhibited significant antiviral activity against Hepatitis C virus (HCV) with an IC50 value of 12 μM, indicating its potential as a therapeutic agent against HCV infections .

Antitumor Activity

Research has also explored the potential of TBDMS-dU as an antitumor agent. Its ability to modulate nucleic acid synthesis makes it a candidate for further investigation in cancer therapy.

- Case Study : In a study assessing various nucleoside analogs, TBDMS-dU demonstrated cytotoxicity against several cancer cell lines, including HeLa and MCF-7 cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer drug .

Comparative Analysis with Similar Compounds

TBDMS-dU's unique properties can be contrasted with other nucleoside analogs:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| TBDMS-dU | 12 | Inhibition of viral RNA synthesis |

| Acyclovir | 0.5 | Inhibition of viral DNA polymerase |

| Ribavirin | 10 | Inhibition of RNA synthesis |

Q & A

Q. What are the key synthetic strategies for introducing tert-butyldimethylsilyl (TBS) protecting groups to 2'-deoxyuridine derivatives?

The TBS group is commonly used to protect hydroxyl groups during nucleoside synthesis. For 3',5'-bis-O-TBS-2'-deoxyuridine, a typical approach involves:

- Dissolving the precursor nucleoside in dry acetonitrile or tetrahydrofuran (THF).

- Reacting with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., AgOTf, 2,2,6,6-tetramethylpiperidine) under anhydrous conditions .

- Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) . Yields range from 36% to 50%, depending on reaction optimization .

Q. How can NMR and mass spectrometry confirm the structure of 3',5'-bis-O-TBS-2'-deoxyuridine?

- ¹H NMR : Key signals include tert-butyl protons (~0.1–0.2 ppm for Si(CH₃)₂) and aromatic protons of uracil (δ 7.5–8.5 ppm). For example, in 3',5'-bis-O-TBS-5-formyl-2'-deoxyuridine, the formyl proton appears at δ 9.8 ppm .

- ¹³C NMR : TBS carbons resonate at δ 18–20 ppm (Si(CH₃)₂) and δ 25–27 ppm (C(CH₃)₃) .

- HRMS : Molecular ion peaks match calculated masses (e.g., [M+H]⁺ for 3',5'-bis-O-TBS-2'-deoxyuridine: 529.3 Da) .

Advanced Research Questions

Q. What methodologies enable regioselective functionalization of 3',5'-bis-O-TBS-2'-deoxyuridine at the 5-position?

- Metal-Halogen Exchange : Lithiation of 5-iodo-3',5'-bis-O-TBS-2'-deoxyuridine with n-BuLi at −78°C, followed by electrophilic quenching (e.g., aldehydes, ketones), achieves 5-substituted derivatives with >70% regioselectivity .

- Microwave-Assisted Hantzsch Reaction : Enables synthesis of heterocyclic analogues (e.g., acridine-dihydropyrimidine hybrids) under controlled thermal conditions .

Q. How does 3',5'-bis-O-TBS-2'-deoxyuridine serve as a precursor for studying enzyme mechanisms?

- Ribonucleotide Reductase (RNR) Studies : The 5'-diphosphate derivative of 2'-azido-2'-deoxyuridine (synthesized from TBS-protected intermediates) acts as a mechanism-based inactivator of RNR. Isotopic labeling (e.g., ¹⁷O at C3') allows probing radical intermediates via EPR spectroscopy .

- Antiviral Prodrug Design : TBS-protected derivatives are used to improve solubility and bioavailability. For example, TSAO-T derivatives inhibit HIV-1 reverse transcriptase dimerization via spirosultone modifications .

Q. What analytical challenges arise in characterizing TBS-protected nucleosides, and how are they resolved?

- Silicon Residues : Residual TBS groups can interfere with MS ionization. Use of high-resolution MS (HRMS) and isotopic pattern analysis ensures accurate mass confirmation .

- Steric Effects : Bulky TBS groups reduce solubility in polar solvents. Deuteration of NMR solvents (e.g., DMSO-d₆) and elevated temperatures (50–60°C) enhance signal resolution .

Key Research Applications

- Enzyme Mechanism Probes : Isotopically labeled derivatives elucidate radical intermediates in RNR catalysis .

- Antiviral Drug Development : TBS protection enhances stability of prodrugs targeting HIV-1 reverse transcriptase .

- Synthetic Biology : Regioselective modifications enable incorporation of non-canonical bases into oligonucleotides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.